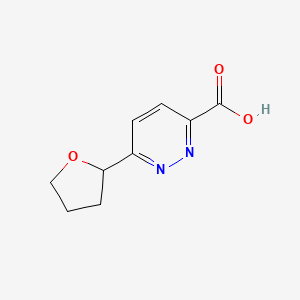
6-(Oxolan-2-yl)pyridazine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Oxolan-2-yl)pyridazine-3-carboxylic acid is an organic compound that has been used in various fields of research and industry, including pharmaceuticals, materials science, and agriculture. It has a CAS Number of 2580209-64-7 . The IUPAC name for this compound is 6-(tetrahydrofuran-2-yl)pyridazine-3-carboxylic acid .
Synthesis Analysis
The synthesis of pyridazinium salts was achieved from readily available phenylazosulfonates in a single reaction step via the formation of short-lived phenyldiazenes, which undergo a rapid cycloaddition to furans to give the desired products after elimination of water .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2O3/c12-9(13)7-4-3-6(10-11-7)8-2-1-5-14-8/h3-4,8H,1-2,5H2,(H,12,13) . This indicates that the compound has a molecular weight of 194.19 .Chemical Reactions Analysis
The compound is involved in a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, providing functionalized pyridazines .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature for this compound is room temperature .Applications De Recherche Scientifique
Functionalization and Cyclization Reactions
6-(Oxolan-2-yl)pyridazine-3-carboxylic acid plays a role in the synthesis of heterocyclic compounds, acting as a precursor for functionalization and cyclization reactions. These reactions are foundational in developing compounds with potential applications in various fields, including pharmaceuticals and materials science. For example, the cyclization reactions of pyrazoles with hydrazine hydrate can lead to the formation of pyrazolo[3,4-d]pyridazines, showcasing the versatility of pyridazine derivatives in synthesizing complex heterocyclic structures (Akçamur, Şener, Ipekoglu, & Kollenz, 1997).
Coordination Chemistry and Metal Complexes
The compound is instrumental in the synthesis of mononuclear Re(I) complexes, where it serves as a ligand that coordinates with metal centers. This coordination chemistry is critical for understanding the electronic structures and reactivity of metal complexes, which have implications in catalysis, magnetic materials, and molecular electronics. An example of this is the synthesis of [(ppyEt)Re(CO)3Br] compounds, illustrating the compound's role in forming complexes with unique structural and electronic properties (Saldías, Palominos, Pizarro, & Vega, 2020).
Esterification Catalysts
The compound also finds applications in organic synthesis methodologies, such as the effective esterification of carboxylic acids. By acting as a novel coupling agent, it enables the selective and efficient formation of esters from carboxylic acids and alcohols. This is crucial for the synthesis of ester derivatives, which are important in drug development, fragrances, and as intermediates in organic synthesis (Won, Kim, Kim, Yim, Kim, Kang, Chung, Lee, & Yoon, 2007).
Microwave-Assisted Synthesis
It contributes to the development of microwave-assisted synthetic methods for preparing pyridazine derivatives. These methods offer advantages in terms of speed, efficiency, and environmental friendliness over traditional thermal methods. The synthesis of 3,6-di(pyridin-2-yl)pyridazines under microwave conditions is an example of how the compound can be used to facilitate rapid and efficient heterocyclic syntheses (Hoogenboom, Moore, & Schubert, 2006).
Inhibition of Metal Corrosion
Furthermore, derivatives of pyridazine, including those related to 6-(Oxolan-2-yl)pyridazine-3-carboxylic acid, have been investigated for their inhibitory effects on the corrosion of metals. These studies are vital for the development of safer and more effective corrosion inhibitors, which have applications in protecting industrial infrastructure and machinery (Mashuga, Olasunkanmi, & Ebenso, 2017).
Safety and Hazards
The compound has been classified under GHS07. The hazard statements associated with it are H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
6-(oxolan-2-yl)pyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-9(13)7-4-3-6(10-11-7)8-2-1-5-14-8/h3-4,8H,1-2,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHIOANYDZCEGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-propylacetamide](/img/structure/B2927153.png)
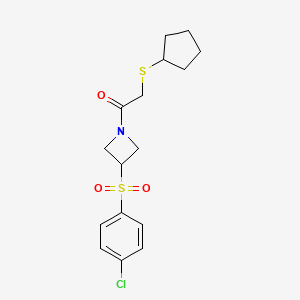
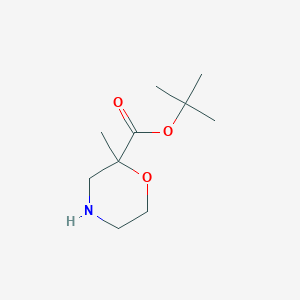


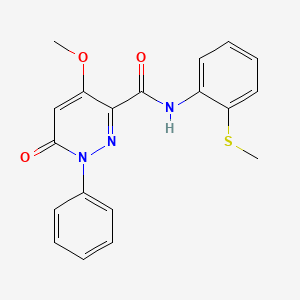

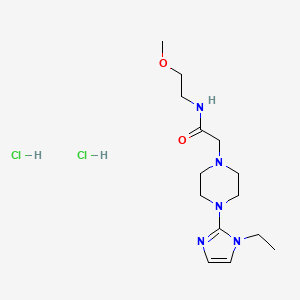
![[4-[2-Methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2927169.png)

![1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2927172.png)
![Methyl (E)-3-[(1S,2S,6R)-7-oxabicyclo[4.1.0]heptan-2-yl]prop-2-enoate](/img/structure/B2927173.png)

![2-(isopropylthio)-8,8-dimethyl-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2927176.png)